![molecular formula C17H21N7O B2457073 5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2320415-61-8](/img/structure/B2457073.png)
5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include:
- Formation of the Triazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate pyrimidine derivatives.
- Attachment of the Piperidine Moiety : The piperidine ring is introduced via nucleophilic substitution reactions.
- Functionalization : Final modifications are made to enhance biological activity and solubility.
Biological Activity
Recent studies have reported various biological activities associated with this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. In vitro assays demonstrated potent inhibitory effects against various bacterial strains, including:
- Pseudomonas aeruginosa
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, indicating strong antibacterial potential.
Cytotoxicity
Cytotoxicity studies using the MTT assay revealed that the compound has a selective cytotoxic profile against certain cancer cell lines while showing minimal toxicity to normal cells. This suggests its potential as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms and cancer proliferation:
- Acetylcholinesterase (AChE) : It showed strong inhibitory activity with IC50 values comparable to established inhibitors.
- Urease Inhibition : The compound demonstrated promising urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Interactions : Molecular docking studies suggest that the compound forms strong interactions with active sites of target enzymes and receptors.
- Hydrogen Bonding : Key interactions include hydrogen bonds with amino acid residues critical for enzyme activity.
- Stabilization Mechanisms : The presence of various functional groups facilitates additional stabilizing interactions such as Pi-Pi stacking and hydrophobic contacts.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A study reported that the compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
- Cytotoxicity in Cancer Models : Another investigation showed that treatment with this compound led to a marked reduction in tumor size in xenograft models compared to control groups.
Data Summary
Biological Activity | Observed Effects | MIC Values (μM) | IC50 Values (μM) |
---|---|---|---|
Antibacterial | Effective against Pseudomonas aeruginosa and E. coli | 0.21 | N/A |
Cytotoxicity | Selective against cancer cell lines | N/A | 2.14 (AChE) |
Urease Inhibition | Strong inhibition observed | N/A | 1.13 |
属性
IUPAC Name |
5-methyl-7-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-7-15(19-10-18-12)25-9-14-3-5-23(6-4-14)16-8-13(2)22-17-20-11-21-24(16)17/h7-8,10-11,14H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRXTNASTFGWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。